CCK-B Receptor Affinity vs. N-Alkyl Analogs
N-(3-Phenoxypropyl)saccharin demonstrates potent binding to the cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 31 nM in a [¹²⁵I]CCK-8 competition binding assay using mouse brain membranes at pH 6.5 [1]. This level of CCK-B affinity is atypical within the N-substituted saccharin chemical class. By comparison, saccharin itself and simple N-alkyl saccharin derivatives (e.g., N-ethyl saccharin, N-propyl saccharin) are not reported as CCK-B receptor ligands in the peer-reviewed literature; their primary reported targets are carbonic anhydrase isoforms, elastase, or alpha-1a adrenergic receptors [2]. The CCK-B activity of N-(3-Phenoxypropyl)saccharin therefore represents a distinct target engagement profile conferred by the phenoxypropyl substituent.
| Evidence Dimension | CCK-B receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 31 nM (mouse brain, [¹²⁵I]CCK-8 competition, pH 6.5) |
| Comparator Or Baseline | Saccharin and N-alkyl saccharin derivatives: no CCK-B binding reported in primary literature at comparable concentrations; primary targets are CA isoforms and elastase |
| Quantified Difference | Target compound shows measurable nanomolar CCK-B affinity; comparators lack documented CCK-B activity |
| Conditions | [¹²⁵I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain, pH 6.5 (BindingDB assay) |
Why This Matters
For procurement decisions, this CCK-B activity differentiates N-(3-Phenoxypropyl)saccharin from generic N-alkyl saccharin derivatives that are unsuitable as CCK-B tool compounds.
- [1] BindingDB. PrimarySearch_ki: IC₅₀ 31 nM for inhibition of [¹²⁵I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain at pH 6.5. BindingDB Entry ID 50029139. View Source
- [2] Ivanova J, Carta F, Vullo D, Leitans J, Kazaks A, Tars K, Zalubovskis R, Supuran CT. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorg Med Chem. 2017;25(13):3283-3292. View Source
